(3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
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Overview
Description
(3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione typically involves multi-step organic reactions. A common approach might include the bromination of an isoindolinone precursor, followed by coupling with a piperidine derivative. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions might be possible, especially at the bromine site, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized isoindolinone derivatives, while substitution could introduce new functional groups at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound could be studied for its potential interactions with biological targets. It might exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. They might be investigated for their efficacy in treating various diseases, such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, this compound could find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione would depend on its specific interactions with molecular targets. It might bind to certain enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(5-Chloro-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
- (3S)-3-(5-Fluoro-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
- (3S)-3-(5-Methyl-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
Uniqueness
The uniqueness of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione lies in its specific substitution pattern and stereochemistry. The presence of the bromine atom and the (3S) configuration might confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H11BrN2O3 |
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Molecular Weight |
323.14 g/mol |
IUPAC Name |
(3S)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m0/s1 |
InChI Key |
CMRQAKJTXKOGSF-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)Br |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
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